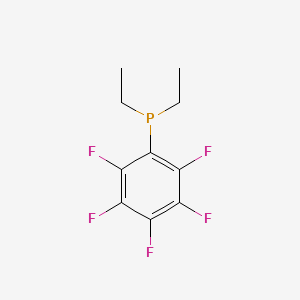

Diethyl(pentafluorophenyl)phosphane

Description

Structure

3D Structure

Properties

CAS No. |

5489-24-7 |

|---|---|

Molecular Formula |

C10H10F5P |

Molecular Weight |

256.15 g/mol |

IUPAC Name |

diethyl-(2,3,4,5,6-pentafluorophenyl)phosphane |

InChI |

InChI=1S/C10H10F5P/c1-3-16(4-2)10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3 |

InChI Key |

AMBJWYHVZPNLOE-UHFFFAOYSA-N |

Canonical SMILES |

CCP(CC)C1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diethyl Pentafluorophenyl Phosphane

Established Synthetic Pathways for Diethyl(pentafluorophenyl)phosphane

The synthesis of this compound relies on well-established organometallic reactions, primarily involving the formation of a crucial carbon-phosphorus bond.

Direct Synthesis Routes from Halogenated Precursors and Organolithium/Grignard Reagents

The most common and direct method for synthesizing this compound involves the reaction of a pentafluorophenyl organometallic reagent with a diethylhalophosphane. This approach leverages the high nucleophilicity of the organometallic species and the electrophilicity of the phosphorus center.

Organolithium and Grignard reagents are the preferred sources of the pentafluorophenyl nucleophile. libretexts.orgmasterorganicchemistry.com Pentafluorophenyllithium (C₆F₅Li) can be prepared from bromopentafluorobenzene (B106962) and n-butyllithium, while the corresponding Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr), is formed from bromopentafluorobenzene and magnesium metal. libretexts.orgmasterorganicchemistry.com These reagents are highly reactive and must be handled under anhydrous conditions in suitable aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

The subsequent reaction with a diethylhalophosphane, typically diethylchlorophosphane (Et₂PCl), proceeds via a nucleophilic substitution at the phosphorus atom, displacing the halide to form the desired C-P bond. The general reaction is illustrated below:

Reaction with Organolithium Reagent: C₆F₅Li + ClPEt₂ → C₆F₅PEt₂ + LiCl

Reaction with Grignard Reagent: C₆F₅MgBr + ClPEt₂ → C₆F₅PEt₂ + MgBrCl

A similar, straightforward, and cost-efficient synthesis has been reported for the analogous compound, bis(diethylamino)(pentafluorophenyl)phosphane, which was prepared by reacting LiC₆F₅ with ClP(NEt₂)₂ at low temperatures. nih.gov This highlights the general applicability of this synthetic strategy. The choice between organolithium and Grignard reagents can depend on factors such as precursor availability, reaction conditions, and potential side reactions.

Table 1: Key Reagents for Direct Synthesis

| Reagent Type | Specific Reagent | Precursor |

|---|---|---|

| Organometallic | Pentafluorophenyllithium | Bromopentafluorobenzene |

| Organometallic | Pentafluorophenylmagnesium bromide | Bromopentafluorobenzene |

Alternative Synthetic Strategies and Large-Scale Preparation Approaches

While direct synthesis using organometallic reagents is prevalent, alternative strategies can be employed. One such approach could involve the use of pentafluorophenylsilver(I) (AgC₆F₅) with a suitable phosphine (B1218219) precursor, a method that has been used to synthesize other pentafluorophenyl-metal complexes.

For large-scale preparations, the efficiency and cost-effectiveness of the synthesis are paramount. The reaction of LiC₆F₅ with a chlorophosphine precursor has been described as a facile method suitable for large-scale synthesis of related aminophosphanes, suggesting that the core reaction is robust and scalable. nih.gov Optimization of reaction parameters such as temperature, solvent, and purification methods, like distillation, are crucial for achieving high yields and purity on an industrial scale. nih.govresearchgate.net A report on the synthesis of diethyl methylphosphonite highlights the use of methylmagnesium chloride with diethoxy phosphorus chloride, achieving a purity of 97.5%, although with a moderate yield of 40.3%. google.com This underscores the importance of process optimization in organophosphorus synthesis.

Transformations and Derivatization Reactions of this compound

The chemical behavior of this compound is characterized by the reactivity of both the phosphorus atom and the electron-deficient pentafluorophenyl ring.

Oxidation to this compound Oxide and Sulfide (B99878) Analogues

The lone pair of electrons on the phosphorus(III) center in this compound makes it susceptible to oxidation.

Oxidation to the Phosphane Oxide: Reaction with common oxidizing agents, such as hydrogen peroxide or air, converts the phosphane to the corresponding this compound oxide. This transformation results in a pentavalent phosphorus center with a P=O double bond. The electrochemical oxidation of tertiary phosphines is another method to generate the corresponding phosphine oxides. researchgate.net The synthesis of related (2-carbamoylethyl)bis(pentafluorophenyl)phosphine oxides has been achieved using bis(pentafluorophenyl)phosphinous acid as a precursor, indicating the stability and accessibility of the pentafluorophenyl phosphine oxide motif. researchgate.net

Oxidation to the Phosphane Sulfide: The synthesis of the sulfide analogue, this compound sulfide, can be achieved by reacting the phosphane with elemental sulfur (S₈) or other thionating agents like Lawesson's reagent. youtube.com This reaction involves the addition of a sulfur atom to the phosphorus center, forming a P=S double bond.

Table 2: Common Reagents for Oxidation and Sulfidation

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), Air (O₂) | P=O (Phosphine Oxide) |

The preparation of diethyl sulfide itself can be accomplished by reacting sodium sulfide with ethyl bromide, a reaction that forms the basis for many organosulfur compounds. prepchem.com

Reactions Leading to C-P Bond Cleavage and Rearrangement Products

The carbon-phosphorus (C-P) bond, while generally stable, can be cleaved under specific conditions. rsc.org In arylphosphines, the C(aryl)-P bond can be cleaved, particularly when the aryl group is activated. The electron-withdrawing nature of the pentafluorophenyl ring can influence the strength and reactivity of the C-P bond.

Mechanisms for C-P bond cleavage can involve radical pathways, reduction by alkali metals, or reactions via pentavalent phosphorus intermediates. rsc.orgnih.gov For instance, the reaction of tertiary phosphines with lithium metal in THF can lead to the cleavage of either C-aryl or C-alkyl bonds, depending on the reaction conditions and the relative stability of the resulting radical and anionic intermediates. nih.gov

Rearrangement reactions in organophosphorus compounds, while less common than in other areas of organic chemistry, can occur under thermal or acidic conditions. wiley-vch.demvpsvktcollege.ac.inlibretexts.org For a molecule like this compound, rearrangements could potentially involve migration of one of the ethyl groups or the pentafluorophenyl group. However, specific examples of rearrangement reactions involving this particular compound are not widely documented, and such transformations would likely require forcing conditions due to the general stability of tertiary phosphines.

Coordination Chemistry of Diethyl Pentafluorophenyl Phosphane Complexes

Ligand Coordination Modes and Geometrical Preferences

The coordination chemistry of Diethyl(pentafluorophenyl)phosphane, a "push-pull" phosphane ligand, is characterized by its versatile bonding capabilities and distinct steric and electronic properties. This ligand combines electron-donating diethylamino groups with a strongly electron-withdrawing pentafluorophenyl group, influencing its coordination behavior with various metal centers.

Monodentate Coordination in Metal Complexes

This compound typically acts as a monodentate ligand, binding to metal centers through its phosphorus atom. csbsju.edunih.gov This mode of coordination is observed in a variety of complexes with different transition metals. The lone pair of electrons on the phosphorus atom serves as the primary donor site for coordination.

The coordination of this phosphane to a metal center can be confirmed by various spectroscopic techniques, notably ³¹P NMR spectroscopy. A significant shift in the ³¹P NMR signal upon complexation, known as the coordination shift (Δδ), provides direct evidence of the phosphorus atom's involvement in bonding to the metal. nih.govsemanticscholar.org

Assessment of Ligand Steric Parameters (e.g., Cone Angle Equivalents)

The steric bulk of phosphine (B1218219) ligands is a critical parameter that influences the coordination number, geometry, and reactivity of metal complexes. libretexts.org The Tolman cone angle (θ) is a widely accepted metric to quantify the steric hindrance of a phosphine ligand. wikipedia.org It is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents. libretexts.orgwikipedia.org

The steric properties of phosphine ligands are crucial in catalysis, as they can affect the accessibility of the metal center to substrates and influence the selectivity of chemical reactions. libretexts.org For instance, bulky phosphines can promote the formation of low-coordinate metal species, which are often highly reactive catalytic intermediates. researchgate.net

Formation of Metal Complexes with Diverse Transition Metal Centers

This compound has been shown to form stable complexes with a variety of transition metals, particularly those from the later transition series. The unique electronic properties of this "push-pull" ligand, combining electron-donating and electron-withdrawing moieties, make it an interesting ligand for stabilizing different oxidation states and coordination geometries of metal centers.

Palladium(II) and Platinum(II) Complexes

Palladium(II) and platinum(II) complexes featuring phosphine ligands are of significant interest due to their applications in catalysis and materials science. nih.govnih.govmdpi.comresearchgate.netrsc.org this compound readily forms complexes with palladium(II). For example, the reaction of this compound with a suitable palladium(II) precursor, such as [PdCl₂(CH₃CN)₂], yields the corresponding square-planar complex, trans-[PdCl₂(P(NEt₂)₂(C₆F₅))₂]. nih.govsemanticscholar.org In this complex, the two phosphine ligands are coordinated to the palladium center in a trans arrangement. nih.gov The coordination of the phosphine ligand to the palladium center can be monitored by the change in the ³¹P NMR chemical shift. nih.govsemanticscholar.org

Similarly, platinum(II) complexes with pentafluorophenyl ligands have been synthesized and characterized. nih.govnih.govacs.orgmdpi.com The reaction of platinum precursors with phosphine ligands can lead to the formation of square-planar Pt(II) complexes. The geometry of these complexes, whether cis or trans, depends on the nature of the phosphine and other ligands in the coordination sphere. The strong trans-influence of phosphine ligands often favors the formation of trans isomers.

| Complex | Metal Center | Coordination Geometry | Key Features |

|---|---|---|---|

| trans-[PdCl₂(P(NEt₂)₂(C₆F₅))₂] | Palladium(II) | Square-planar | Two phosphine ligands in a trans arrangement. nih.gov |

| [Pt(C₆F₅)Cl(L-L)] | Platinum(II) | Square-planar | L-L represents a bidentate phosphine ligand. nih.gov |

Copper(I), Silver(I), and Gold(I) Complexes

The coordination chemistry of this compound extends to the coinage metals: copper(I), silver(I), and gold(I). These d¹⁰ metal ions exhibit a range of coordination numbers and geometries, often influenced by the steric and electronic properties of the supporting ligands.

Copper(I) Complexes: Copper(I) complexes with phosphine ligands are known for their catalytic activity and interesting photophysical properties. This compound reacts with copper(I) iodide to form a dinuclear complex. semanticscholar.org The flexible coordination geometry of copper(I) allows for the formation of various structures.

Silver(I) Complexes: Silver(I) also forms complexes with phosphine ligands, and their structures can be influenced by the ligand-to-metal ratio and the nature of the counter-anion. nih.govnih.govmdpi.com The coordination of phosphines to silver(I) can lead to linear, trigonal, or tetrahedral geometries.

Gold(I) Complexes: Gold(I) complexes with phosphine ligands have attracted considerable attention for their potential applications in medicine and catalysis. mdpi.comresearchgate.netrsc.orgnih.govrsc.org These complexes typically adopt a linear two-coordinate geometry, although higher coordination numbers are also known. The reaction of a gold(I) precursor with this compound would be expected to yield a linear [Au(P(NEt₂)₂(C₆F₅))X] or a cationic [Au(P(NEt₂)₂(C₆F₅))₂]⁺ species, depending on the stoichiometry and the nature of X.

| Metal | Typical Coordination Geometries | Notes |

|---|---|---|

| Copper(I) | Linear, Trigonal, Tetrahedral | Forms a dinuclear complex with this compound. semanticscholar.org |

| Silver(I) | Linear, Trigonal, Tetrahedral | Coordination geometry is adaptable. nih.gov |

| Gold(I) | Linear | Phosphine complexes are widely studied for medicinal applications. mdpi.comrsc.orgnih.gov |

Mercury(II) Complexes and Coordination Polymers

The coordination chemistry of organomercury compounds, particularly those with fluorinated aryl groups like pentafluorophenyl, has been explored with various donor ligands. mdpi.com Bis(pentafluorophenyl)mercury (B15195689), Hg(C₆F₅)₂, is a known Lewis acid that can form adducts with neutral donor ligands.

While specific complexes of this compound with mercury(II) were not detailed in the provided search results, the general reactivity patterns of Hg(C₆F₅)₂ with phosphine-containing ligands suggest the potential for the formation of such complexes. The interaction would likely involve the coordination of the phosphorus atom of the phosphine to the mercury center.

Depending on the stoichiometry and the nature of the phosphine ligand, either monomeric adducts or coordination polymers can be formed. mdpi.com For instance, with bidentate phosphine ligands, bridging coordination can lead to the formation of one-dimensional (1D) coordination polymers. mdpi.comnih.gov In such structures, the phosphine ligand links adjacent mercury centers, creating an extended network. The geometry around the mercury atom in these adducts can vary from a distorted T-shape to a more regular tetrahedral or higher-coordinate geometry, depending on the number and arrangement of the coordinated ligands. mdpi.com

Other Relevant Transition Metal and Main Group Metal Complexes

Beyond the more commonly studied platinum and palladium complexes, this compound (Et₂P(C₆F₅)) forms complexes with a variety of other transition and main group metals. Research into these areas has revealed unique structural and reactive properties.

For instance, tungsten complexes bearing the related tBu₂P–P(C₆F₅) ligand have been synthesized. The reaction of [Cp₂(CO)₄W₂(μ-tBu₂P–P(SiMe₃)Li)] with dihaloalkanes like Br(CH₂)₃Br leads to the formation of tungsten complexes with a tBu₂P–P(CH₂)₃Br ligand. acs.org

In the realm of main group metals, complexes with mercury have been explored. Bis(pentafluorophenyl)mercury (Hg(C₆F₅)₂) reacts with various phosphane oxides. While Et₂P(C₆F₅) itself was not the focus of this specific study, the work on related systems with ligands like {Ph₂P(O)}₂CH₂ demonstrates the ability of the Hg(C₆F₅)₂ moiety to coordinate with phosphorus-containing ligands, forming dimercury complexes. mdpi.com This suggests a potential for Et₂P(C₆F₅) to act as a ligand for mercury, likely forming adducts where the phosphine coordinates to the Lewis acidic mercury center.

The coordination of related phosphine ligands to gold has also been documented. For example, phosphine-functionalized cyclopentadiene (B3395910) ligands react with gold(I) chloride precursors to form well-defined gold complexes. mdpi.com These studies highlight the versatility of phosphine ligands in coordinating to a range of d¹⁰ metals.

Furthermore, iron complexes are another significant area. Dinitrosyl iron complexes (DNICs) have been synthesized with various phosphine ligands to study their redox properties and potential for nitric oxide release. rsc.org The electronic properties of the phosphine ligand are crucial in tuning the characteristics of these iron complexes. Additionally, electron-rich iron complexes featuring a pentadienyl ligand and a bidentate phosphine, 1,2-bis(diethylphosphino)ethane, have been synthesized and characterized, showcasing the ability of phosphines to stabilize iron in various ligand environments. wustl.edu

Electronic Effects of the Pentafluorophenyl Moiety on Metal Centers

The strongly electron-withdrawing nature of the pentafluorophenyl (C₆F₅) group in Et₂P(C₆F₅) exerts significant electronic effects on the metal centers to which it coordinates. This influence is primarily due to the high electronegativity of the fluorine atoms, which is transmitted through the aromatic ring to the phosphorus atom and, subsequently, to the metal.

Modulation of Metal Lewis Acidity and Redox Properties

The electronic pull of the C₆F₅ group enhances the π-acceptor properties of the phosphine ligand. wikipedia.org Phosphines like Et₂P(C₆F₅) are considered π-acceptor ligands because they can accept electron density from filled metal d-orbitals into their P-C σ* antibonding orbitals. wikipedia.org The electron-withdrawing C₆F₅ group lowers the energy of these σ* orbitals, making the ligand a better π-acceptor.

This enhanced π-acidity has a direct impact on the coordinated metal center:

Increased Lewis Acidity: By withdrawing electron density from the metal, the phosphine makes the metal center more electron-deficient and thus more Lewis acidic. This increased Lewis acidity can enhance the metal's ability to activate substrates in catalytic reactions. researchgate.netrsc.orguni-heidelberg.de For example, in reactions involving the coordination of an electron-rich substrate, a more Lewis acidic metal center will bind the substrate more strongly.

Modulation of Redox Properties: The electronic effect of the C₆F₅ group influences the redox potentials of the metal complex. By stabilizing lower oxidation states (by withdrawing electron density), the ligand makes the complex more difficult to oxidize. mdpi.com This is reflected in an anodic shift (to more positive potentials) in the oxidation potential of the complex as measured by techniques like cyclic voltammetry. Conversely, it facilitates the reduction of the metal center. This redox modulation is critical in catalytic cycles that involve changes in the metal's oxidation state, such as in cross-coupling reactions or redox-controlled nitric oxide release from iron complexes. rsc.orgpsu.edu

Impact on Metal-Ligand Bond Strengths and Electronic Parameters

The strong π-acceptor character of Et₂P(C₆F₅) significantly influences the bonding within the coordination sphere.

Bonds to Other Ligands: The most direct way to measure the electronic impact of a phosphine ligand is by observing its effect on co-ligands, particularly carbon monoxide (CO), in mixed-ligand complexes. umb.eduiitd.ac.in The CO stretching frequency (ν(CO)) in the infrared (IR) spectrum is a sensitive probe of the electron density on the metal center. inflibnet.ac.intamu.edu

When a ligand like Et₂P(C₆F₅) is coordinated to a metal carbonyl, it competes with the CO ligands for metal d-electron density. As Et₂P(C₆F₅) is a strong π-acceptor, it draws electron density away from the metal, reducing the extent of π-backbonding from the metal to the CO ligands. Less backbonding into the π* antibonding orbitals of CO results in a stronger C-O bond and, consequently, a higher ν(CO) stretching frequency in the IR spectrum. iitd.ac.inlibretexts.org

This effect is quantified by the Tolman Electronic Parameter (TEP) , which is defined as the ν(CO) of the A₁ symmetric stretching mode of a Ni(CO)₃L complex, where L is the phosphine ligand. chemrxiv.org A higher TEP value indicates a more electron-withdrawing, less basic phosphine.

Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands. This table illustrates the range of electronic effects, from strongly donating alkylphosphines to strongly withdrawing halophosphines. The TEP for Et₂P(C₆F₅) would be expected to be high, reflecting the strong electron-withdrawing nature of the pentafluorophenyl group. Data sourced from various studies on phosphine electronic effects. wikipedia.orgchemrxiv.org

The impact on metal-ligand bond strengths extends to other ligands in the complex. For instance, in a palladium complex, the strong trans-influence of the phosphine ligand can affect the bond length and reactivity of the ligand situated trans to it. The electron-withdrawing nature of Et₂P(C₆F₅) can weaken the trans M-L bond if L is a predominantly σ-donating ligand.

Table 2: Summary of Electronic Effects of Pentafluorophenyl Phosphine Ligands on Metal Centers. This table summarizes the key consequences of the strong π-acceptor character of phosphines containing the C₆F₅ moiety.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data on the catalytic applications of the compound This compound . While extensive information exists for the use of phosphine ligands in general across a wide array of organic transformations, and for related compounds containing the pentafluorophenyl group, specific studies detailing the use of this compound as a ligand in the requested catalytic reactions could not be identified.

Research has been published on the catalytic activity of structurally related phosphanes. For instance, the "push-pull" phosphane, Bis(diethylamino)(pentafluorophenyl)phosphane , has been synthesized and its palladium and copper complexes have been tested in Suzuki-Miyaura cross-coupling reactions and 1,3-dipolar cycloadditions, respectively. nih.gov In these studies, the palladium complex of bis(diethylamino)(pentafluorophenyl)phosphane demonstrated good reactivity in C-C coupling reactions at ambient temperatures. nih.gov However, this compound is structurally distinct from this compound.

Furthermore, studies on Suzuki-Miyaura cross-coupling have utilized pentafluorophenyl esters as substrates, reacting them with various boronic acids in the presence of palladium-phosphine catalyst systems. mdpi.comnih.gov These investigations highlight the reactivity of the pentafluorophenyl group as part of the substrate rather than the phosphine ligand.

Due to the absence of specific, detailed research findings for this compound in the specified catalytic applications, it is not possible to generate the requested in-depth article with data tables and detailed research findings for each outlined section. The available scientific literature does not appear to cover the catalytic profile of this specific compound in the areas of Heck, Suzuki-Miyaura, Sonogashira, carbonylation, hydrofunctionalization, cycloaddition, nitrile hydration, or olefin polymerization reactions.

Catalytic Applications of Diethyl Pentafluorophenyl Phosphane Complexes

Structure-Activity Relationships in Catalytic Performance

The performance of a catalyst is intrinsically linked to the properties of its ligands. For phosphine (B1218219) ligands like Diethyl(pentafluorophenyl)phosphane, the interplay between electronic and steric factors is paramount in dictating the outcome of a catalytic reaction.

Influence of Ligand Electronics and Sterics on Reaction Rates and Selectivity

The electronic and steric properties of a phosphine ligand are often quantified by the Tolman electronic parameter (TEP) and the cone angle (θ), respectively. The TEP measures the ligand's σ-donating ability, while the cone angle quantifies its steric bulk. numberanalytics.com

The this compound ligand uniquely combines two opposing electronic influences:

Two ethyl groups (Et): These are σ-donating alkyl groups that increase the electron density on the phosphorus atom.

One pentafluorophenyl group (C₆F₅): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) | Key Characteristics |

| Triethylphosphine (PEt₃) | 2061.7 | 132 | Strong σ-donor, low steric bulk. |

| Triphenylphosphine (PPh₃) | 2068.9 | 145 | Weaker σ-donor, moderate π-acceptor, larger steric bulk. |

| Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) | 2091 | 184 | Strongly electron-withdrawing, very bulky. |

| This compound (Et₂P(C₆F₅)) | Estimated to be between PEt₃ and PPh₃ | Estimated to be between PEt₃ and PPh₃ | "Push-pull" electronics, moderate sterics. |

Role of the Pentafluorophenyl Group in Catalytic Efficiency

The pentafluorophenyl group is not merely a passive substituent; its strong electron-withdrawing nature plays an active role in modulating the catalytic cycle. In many palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, different steps of the cycle have different electronic requirements. nih.govnih.gov

Oxidative Addition: This step is often favored by electron-rich phosphines that promote the donation of electron density from the metal to the substrate.

Transmetalation and Reductive Elimination: These steps are often accelerated by electron-poor phosphines. nih.gov The electron-withdrawing C₆F₅ group can make the metal center more electrophilic, facilitating the transfer of the organic group from the transmetalating agent and the final bond-forming reductive elimination step.

Catalytic System Stability and Deactivation Pathways

The longevity of a catalyst is a critical factor for its practical application. The stability of metal complexes containing this compound is influenced by the robustness of both the metal-ligand bond and the ligand itself under catalytic conditions.

Mechanisms of Catalyst Degradation and Ligand Degradation

Catalyst deactivation can occur through various pathways. For phosphine-containing catalysts, common degradation mechanisms include:

Phosphine Oxidation: One of the most common deactivation pathways for phosphines is oxidation to the corresponding phosphine oxide (R₃P=O). researchgate.net This process is often problematic in reactions run under air or in the presence of oxidizing species. The resulting phosphine oxide typically has poor coordinating ability, leading to the decomposition of the active catalytic species. The rate of this oxidation is correlated with the electron density on the phosphorus atom; more electron-rich phosphines are generally more susceptible to oxidation. researchgate.net The presence of the electron-withdrawing C₆F₅ group may offer some protection against this pathway compared to more basic alkylphosphines.

C-F Bond Activation: The high strength of the carbon-fluorine bond makes it generally robust. However, intramolecular C-F bond activation by a coordinated metal center is a known, albeit often challenging, reaction. This process can lead to the degradation of the ligand and deactivation of the catalyst.

P-C Bond Cleavage: Under harsh reaction conditions, cleavage of the phosphorus-carbon bond can occur, leading to the irreversible destruction of the ligand.

Formation of Nanoparticles: In some palladium-catalyzed reactions, the molecular catalyst can decompose to form palladium nanoparticles. While these nanoparticles can sometimes be catalytically active, this process represents a deviation from the intended homogeneous catalytic cycle and can lead to issues with control and reproducibility. rsc.org

Strategies for Enhancing Catalyst Longevity

Several strategies can be employed to mitigate catalyst deactivation and enhance the operational lifetime of systems based on this compound.

Ligand Modification: While changing the ligand alters the specific compound, insights can be drawn from general strategies. Incorporating bulky groups can sterically protect the metal center and the phosphorus atom from deactivating species. Furthermore, designing multidentate ligands that chelate to the metal center can significantly enhance stability by suppressing ligand dissociation. mdpi.com

Control of Reaction Atmosphere: Rigorously excluding oxygen and moisture from the reaction system is a straightforward and effective method to prevent oxidative degradation of the phosphine ligand. researchgate.net

Use of Additives: In some cases, additives can be used to improve catalyst stability. For instance, the introduction of ferrocene-containing moieties has been shown to inhibit the aerobic oxidation of phosphines by acting as a quencher for singlet oxygen, a key oxidant in the process. nih.gov

Optimization of Reaction Conditions: Lowering reaction temperatures and carefully selecting solvents can minimize thermal degradation pathways and other solvent-induced deactivation processes.

By understanding the inherent electronic and steric properties of this compound and its likely modes of degradation, rational strategies can be developed to design more robust and efficient catalytic systems for a wide range of chemical transformations.

Mechanistic Investigations of Reactions Involving Diethyl Pentafluorophenyl Phosphane

Elucidation of Coordination Mechanisms and Ligand Exchange Processes

The coordination of phosphine (B1218219) ligands to a metal center is a fundamental step in the formation of catalytically active species. The process can occur through various mechanisms, including associative, dissociative, and interchange pathways. The specific mechanism is influenced by factors such as the steric and electronic properties of the incoming and departing ligands, the nature of the metal center, and the reaction conditions.

Studies on (phosphino)phosphaketenes, which can be viewed as phosphinidene-carbonyl adducts, have shown that ligand exchange reactions with phosphines occur via an associative mechanism, similar to what is observed in transition metal complexes. researchgate.net This involves the formation of an intermediate with a higher coordination number before the departure of the leaving group. The reversibility of CO coordination in these systems has been demonstrated through exchange with labeled CO and displacement by more donating phosphines. researchgate.net This provides a model for understanding how Diethyl(pentafluorophenyl)phosphane might participate in ligand exchange processes at a metal center.

The coordination behavior of hybrid bidentate ligands containing both phosphine and silylene donors has been investigated. nih.gov In some cases, both moieties coordinate to the metal center in a chelating fashion, while in others, one of the donor groups may be displaced. nih.gov This highlights the competitive nature of coordination and the subtle balance of electronic and steric effects that determine the final coordination geometry.

Detailed Analysis of Catalytic Cycle Steps

Catalytic cycles are composed of a series of elementary steps. The electronic properties of this compound can have a profound impact on the rates and selectivities of these individual steps.

Oxidative addition is a key step in many catalytic cross-coupling reactions, where the metal center's oxidation state and coordination number increase. youtube.com The electronic properties of the phosphine ligand play a critical role in this process. rsc.orgnih.govnih.gov Electron-rich phosphines generally facilitate oxidative addition by increasing the electron density on the metal center, making it more nucleophilic. Conversely, the electron-withdrawing pentafluorophenyl group in this compound would decrease the electron density on the metal, potentially slowing down the oxidative addition of less reactive substrates. However, this electronic feature can also be beneficial in preventing catalyst deactivation by making the metal center less prone to unwanted side reactions.

Computational studies have shown that for palladium(0) complexes, the oxidative addition of phenyl halides can proceed through multiple pathways. rsc.orgrsc.org The nature of the phosphine ligand influences which pathway is favored. rsc.orgrsc.org For instance, bulky and electron-rich ligands can more easily access low-coordinate complexes, which are often the active species in the catalytic cycle. rsc.org

Reductive elimination is the reverse of oxidative addition and is the product-forming step in many catalytic cycles. rsc.orgnih.gov This step involves the formation of a new bond between two ligands and a decrease in the metal's oxidation state and coordination number. The electronic properties of the ancillary ligands, such as this compound, also influence this step. Electron-withdrawing ligands can facilitate reductive elimination by stabilizing the lower oxidation state of the metal. Rare examples of P-C reductive elimination have been observed in ruthenium(II) complexes, leading to the formation of phosphonium (B103445) salts. rsc.orgnih.gov

| Catalytic Step | Effect of this compound | Rationale |

| Oxidative Addition | May decrease the rate for less reactive substrates. | The electron-withdrawing C6F5 group reduces electron density at the metal center. |

| Reductive Elimination | May facilitate the reaction. | Stabilizes the resulting lower oxidation state of the metal. |

Migratory insertion is a fundamental reaction in organometallic chemistry where an unsaturated ligand, such as an alkene or carbon monoxide, inserts into a metal-ligand bond. researchgate.net The electronic nature of the phosphine ligand can influence the rate and regioselectivity of this process. An electron-withdrawing phosphine like this compound would make the metal center more electrophilic, which could enhance the rate of migratory insertion of electron-rich olefins. Mechanistic studies have shown that migratory insertion can be a key step in polymerization reactions. researchgate.net

Beta-hydride elimination is a common decomposition pathway for metal alkyl complexes and a key step in many catalytic reactions, such as olefin isomerization and hydrogenation. wikipedia.orglibretexts.orgyoutube.com This process requires a vacant coordination site cis to the alkyl group and involves the transfer of a hydrogen atom from the β-carbon of the alkyl ligand to the metal center, forming a metal-hydride and an alkene. wikipedia.org The electronic properties of the phosphine ligand can affect the propensity of a complex to undergo β-hydride elimination. Electron-withdrawing phosphines can increase the acidity of the β-hydrogens, potentially favoring this step. However, the steric bulk of the phosphine can also play a significant role in creating the necessary vacant site. Detailed mechanistic investigations of organoplatinum(II) enolate complexes have shown that β-hydrogen elimination can occur after the reversible dissociation of a phosphine ligand. nih.gov

The coordination of this compound to a metal center can significantly alter the reactivity of other coordinated ligands. The electron-withdrawing nature of the pentafluorophenyl groups makes the metal center more electrophilic. This enhanced electrophilicity can activate coordinated unsaturated molecules, such as alkenes or alkynes, towards nucleophilic attack . u-tokyo.ac.jp For example, the rate of nucleophilic attack on coordinated dienyl rings in iron complexes shows a marked dependence on the basicity of the attacking phosphorus nucleophile, indicating significant bond-making in the transition state. rsc.org

Conversely, the phosphorus atom in this compound itself can be subject to electrophilic attack . While the lone pair on the phosphorus is less nucleophilic compared to that in trialkylphosphines, it can still react with strong electrophiles. The reactivity of phosphanylphosphinidene complexes has been studied, revealing their nucleophilic character and reactions with electrophiles to form new P-P or P-C bonds. acs.org

Furthermore, the highly electrophilic nature of boranes like bis(pentafluorophenyl)borane (B69467) demonstrates the significant electrophilic activation conferred by the pentafluorophenyl groups. acs.org This borane (B79455) is a powerful hydroboration reagent due to the high electrophilicity of the boron center. acs.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for understanding reaction mechanisms and identifying the rate-determining step of a catalytic cycle. The rate of a reaction involving a complex with this compound can be influenced by the concentration of the reactants, the catalyst, and the ligand itself.

For example, in the nucleophilic addition of tertiary phosphines to tricarbonyl(dienyl)iron cations, the reaction follows a second-order rate law, being first order in both the iron complex and the phosphine. rsc.org The rate constants are highly dependent on the basicity of the phosphine, with more basic phosphines reacting faster. rsc.org This suggests that the nucleophilicity of the phosphine is a key determinant of the reaction rate.

In the case of β-hydrogen elimination from platinum enolate complexes, the reaction rate shows an inverse dependence on the concentration of added phosphine. nih.gov This indicates that the rate-determining step involves a species formed by the dissociation of a phosphine ligand.

Stereochemical Implications in Asymmetric Catalysis (if applicable to chiral derivatives)

While this compound itself is achiral, chiral derivatives can be synthesized and employed in asymmetric catalysis. In such cases, the stereochemical outcome of the reaction is a critical aspect. The chiral ligand can influence the enantioselectivity of the reaction by creating a chiral environment around the metal center.

For instance, in the asymmetric addition of diethylzinc (B1219324) to aldehydes, chiral aminodiol ligands derived from natural products have been used to achieve moderate to good enantioselectivities. mdpi.com Molecular modeling studies can help to interpret the stereochemical outcome by analyzing competing reaction pathways and the transition state structures. mdpi.com

In the context of asymmetric β-hydride elimination, chiral phosphite (B83602) ligands have been developed to access enantioenriched allenes from enol triflates. nih.gov The design of the chiral ligand is crucial for inducing high enantioselectivity.

The use of chiral phosphines in asymmetric catalysis is a well-established field, with ligands like DIOP being used in reactions such as allylation and hydrogenation. researchgate.net The mechanism of these reactions and the factors influencing the optical yield are subjects of detailed investigation. researchgate.net

Computational and Theoretical Studies of Diethyl Pentafluorophenyl Phosphane and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density. nih.gov For a phosphine (B1218219) ligand like Diethyl(pentafluorophenyl)phosphane, DFT can elucidate the influence of its mixed substituents—two electron-donating ethyl groups and one strongly electron-withdrawing pentafluorophenyl group—on its bonding and reactivity.

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. For this compound, the highest occupied molecular orbital (HOMO) is expected to be primarily centered on the phosphorus lone pair. The energy of this HOMO is a critical indicator of the ligand's nucleophilicity and σ-donor strength.

The presence of the highly electronegative fluorine atoms on the phenyl ring creates a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This effect significantly lowers the energy of the phosphorus lone pair compared to trialkylphosphines like triethylphosphine. Conversely, the electron-donating ethyl groups will raise the HOMO energy relative to a purely perfluoroaryl phosphine like tris(pentafluorophenyl)phosphine, P(C₆F₅)₃. smu.edu

Computational studies on related systems show that the delocalization of the phosphorus lone pair into the π-system of the aryl ring is a key feature. nih.gov NBO (Natural Bond Orbital) analysis can quantify this delocalization and calculate the energy of such donor-acceptor interactions. nih.gov Key electronic descriptors that can be calculated using DFT include:

HOMO-LUMO Gap: The energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO). A larger gap generally implies greater molecular stability.

Ionization Potential and Electron Affinity: Related to the HOMO and LUMO energies, these descriptors quantify the energy required to remove an electron and the energy released when an electron is added, respectively.

Electronegativity and Hardness: These global reactivity indices predict the general chemical reactivity of the molecule.

| Property | Triethylphosphine (Reference) | This compound (Predicted) | Tris(pentafluorophenyl)phosphine (Reference) |

|---|---|---|---|

| HOMO Energy (σ-donor strength) | High | Intermediate | Low |

| Basicity | High | Low | Very Low |

| HOMO-LUMO Gap | Relatively Small | Intermediate | Large |

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond and serves as a direct measure of bond strength. wikipedia.orgustc.edu.cn Computational methods, particularly high-level coupled-cluster theories like CCSD(T), can predict BDEs with high accuracy. nih.gov For this compound, the key BDEs are for the P-C(ethyl) and P-C(pentafluorophenyl) bonds.

The BDE of a P-C bond is influenced by the hybridization and substitution of the carbon atom. The P-C(sp²) bond to the pentafluorophenyl ring is expected to be stronger than the P-C(sp³) bonds to the ethyl groups, a common trend in organophosphorus compounds. The strong electron-withdrawing nature of the C₆F₅ group is known to strengthen the associated P-C bond. une.edu.au

DFT calculations can also be used to assess the stability of metal complexes formed with this ligand. The stability of a metal-phosphine complex is determined by the metal-phosphorus bond energy, which has both covalent and electrostatic components. researchgate.net For a series of phosphine-ligated gold clusters, for example, stability was found to be highly dependent on the ligand binding energy. manchester.ac.uk The balance of steric and electronic factors in this compound will dictate the stability of its coordination compounds.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, particularly NMR spectra. researchgate.netmdpi.com For this compound, ³¹P and ¹⁹F NMR are the most informative techniques.

DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts with reasonable accuracy. mdpi.com The predicted ³¹P chemical shift for this compound would be highly sensitive to its electronic environment. Given the presence of one strongly electron-withdrawing C₆F₅ group, the phosphorus nucleus would be significantly deshielded compared to triethylphosphine.

Computational studies on fluorinated organic compounds have led to the development of robust protocols for calculating ¹⁹F NMR chemical shifts. mdpi.com These calculations can help assign the distinct signals for the ortho-, meta-, and para-fluorine atoms on the pentafluorophenyl ring, which are sensitive to both through-bond and through-space electronic effects. Comparing calculated spectra with experimental data is a powerful method for confirming molecular structure. mdpi.commdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

DFT is widely used to model the reaction mechanisms of organometallic and organic reactions, providing insights into intermediates and transition states that are often difficult to observe experimentally. researchgate.netmdpi.com For reactions involving this compound, such as its oxidation or its role as a ligand in catalysis, computational modeling can map out the entire potential energy surface. rsc.org

The process involves:

Geometry Optimization: Calculating the minimum-energy structures of reactants, products, and any intermediates. dbpedia.org

Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the minimum-energy reaction path. dbpedia.org

Frequency Calculation: Confirming the nature of the stationary points. A minimum has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the transition state to confirm that it connects the intended reactants and products.

Analysis of Steric and Electronic Parameters of the Ligand

To compare the properties of different phosphine ligands, quantitative scales for their steric and electronic effects have been developed, most notably by Tolman. wikipedia.orgwikipedia.org

Tolman Electronic Parameter (TEP): This parameter quantifies the σ-donor capacity of a phosphine ligand. wikipedia.orgchemrxiv.org It is determined experimentally from the A₁ C-O stretching frequency (ν(CO)) of the corresponding [Ni(CO)₃(L)] complex. wikipedia.org A more electron-donating ligand leads to more π-backbonding from the nickel to the CO ligands, weakening the C-O bonds and lowering the ν(CO) frequency. DFT calculations can reliably predict these vibrational frequencies. nih.gov For this compound, the TEP is expected to be significantly higher than for PEt₃ (2061.7 cm⁻¹) but lower than for PPh₃ (2068.9 cm⁻¹) and especially P(C₆F₅)₃ (2090.9 cm⁻¹), reflecting its intermediate electronic nature.

Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a ligand. wikipedia.org It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms. dbpedia.orgwikipedia.org Cone angles can be calculated from computationally optimized geometries. rsc.orgresearchgate.net The cone angle for this compound would be influenced by the rotational conformations of the ethyl and pentafluorophenyl groups. It is predicted to be larger than that of PEt₃ (132°) but smaller than that of PPh₃ (145°), as the C₆F₅ group is sterically similar to a phenyl group, while the ethyl groups are less bulky.

| Parameter | PEt₃ (Reference) | PPh₃ (Reference) | P(C₆F₅)₃ (Reference) | This compound (Predicted Range) |

|---|---|---|---|---|

| TEP (ν(CO) in cm⁻¹) | 2061.7 | 2068.9 | 2090.9 | 2065 - 2075 |

| Cone Angle (θ in degrees) | 132° | 145° | 184° | 135° - 145° |

These parameters are crucial for rationalizing and predicting the behavior of metal complexes in applications such as homogeneous catalysis, where tuning the steric and electronic properties of the phosphine ligand is key to controlling catalyst activity and selectivity. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphorus-containing molecules. By probing various atomic nuclei, it provides a wealth of information about the electronic environment, connectivity, and dynamic processes of the compound in solution.

A multi-pronged NMR approach is essential for the full characterization of Diethyl(pentafluorophenyl)phosphane and its derivatives. Each nucleus offers a unique window into the molecular structure.

¹H NMR: Proton NMR spectroscopy is used to identify the ethyl groups attached to the phosphorus atom. The chemical shifts and coupling patterns of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons provide information about their environment and connectivity. In metal complexes, changes in these signals can indicate coordination to the metal center.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Distinct signals are expected for the ethyl carbons and the carbons of the pentafluorophenyl ring. The coupling between phosphorus-31 and carbon-13 nuclei (¹J_PC, ²J_PC, etc.) can be observed, which is invaluable for assigning the signals and confirming the structure.

¹⁹F NMR: Given the presence of the pentafluorophenyl group, fluorine-19 NMR is a particularly powerful tool. rsc.org The five fluorine atoms on the aromatic ring are chemically distinct (ortho, meta, and para), leading to a characteristic set of signals. The chemical shifts and coupling constants (J_FF) are highly sensitive to the electronic effects of the phosphine (B1218219) group and any metal center it may be coordinated to. rsc.org In complexes, coupling to other nuclei like platinum (J_FPt) can also be observed. psu.edu

³¹P NMR: Phosphorus-31 NMR is the most direct method for studying phosphines and their complexes. wikipedia.org The chemical shift of the ³¹P nucleus is highly sensitive to its coordination environment, including the nature of the substituents and whether it is coordinated to a metal. wikipedia.org For this compound, a single resonance is expected. Upon coordination to a metal, this chemical shift will change significantly, and coupling to the metal nucleus (e.g., ¹J_PPt in platinum complexes) provides direct evidence of bonding. researchgate.net

Table 1: Representative NMR Data for Related Phosphine Ligands and Complexes

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |

| ¹H | Ethyl group on phosphine | 1.0 - 2.5 | ³J_HH ≈ 7 |

| ¹³C | C₆F₅ group | 135 - 150 (C-F), 105-120 (C-P) | ¹J_CF ≈ 240-260, ¹J_PC ≈ 10-50 |

| ¹⁹F | C₆F₅ group | -130 to -145 (ortho), -150 to -165 (para), -160 to -170 (meta) | ³J_FF ≈ 20, ⁴J_FF ≈ 5 |

| ³¹P | Triaryl/alkyl phosphine | -10 to -60 | ¹J_PPt in Pt(II) complexes ≈ 2000-4000 |

Dynamic processes such as ligand exchange or conformational changes are often studied using Variable-Temperature (VT) NMR. acs.orgnih.gov By recording spectra at different temperatures, it is possible to observe changes in line shapes, coalescence of signals, or shifts in equilibrium, which can provide kinetic and thermodynamic information about these processes. acs.org For phosphine complexes, VT-NMR is particularly useful for studying ligand exchange dynamics. acs.org

Diffusion-Ordered NMR Spectroscopy (DOSY) is a technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.netnih.gov This method can be used to study aggregation phenomena in solution. For instance, if this compound or its complexes were to form aggregates, DOSY would show a smaller diffusion coefficient compared to the monomeric species. rsc.org

The analysis of scalar (J) coupling constants provides crucial information about the bonding within a molecule.

¹J_PPt: The one-bond coupling constant between phosphorus and platinum is a direct measure of the s-character of the Pt-P bond and is highly indicative of the trans influence of the ligand opposite to the phosphine. researchgate.net

nJ_FPt: Coupling between fluorine and platinum nuclei over two or more bonds can also be observed and provides further structural information. psu.edu

nJ_PH: Coupling between phosphorus and the protons of the ethyl groups (typically ²J_PH and ³J_PH) is readily observed in ¹H NMR spectra and helps to confirm the structure of the ligand. huji.ac.il

Mass Spectrometry (MS) Techniques for Molecular Integrity and Composition

Mass spectrometry is a vital analytical technique for confirming the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of organometallic complexes, as it often allows for the observation of the intact molecular ion. nih.govacs.org For complexes of this compound, ESI-MS would be used to confirm the mass of the complex, providing evidence for the coordination of the ligand to the metal center. acs.org Fragmentation patterns observed in the mass spectrum can also provide structural information. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths and angles, providing a detailed three-dimensional picture of the molecule. For this compound or its metal complexes, a single-crystal X-ray diffraction study would reveal the geometry around the phosphorus atom, the conformation of the ethyl and pentafluorophenyl groups, and in the case of a complex, the coordination geometry of the metal center. mdpi.comresearchgate.net While a crystal structure for this compound itself is not publicly available, the structures of numerous related phosphine ligands and their complexes have been determined, providing a basis for understanding its likely solid-state conformation. mdpi.commdpi.com

Vibrational Spectroscopy (IR) for Functional Group Identification and Coordination Environment

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the coordination environment of ligands in metal complexes. The vibrational frequencies of specific bonds within a molecule provide a characteristic fingerprint, which can be altered upon coordination to a metal center.

For this compound, the IR spectrum is dominated by vibrations associated with the ethyl (C₂H₅) and pentafluorophenyl (C₆F₅) groups, as well as the phosphorus-carbon (P-C) and carbon-fluorine (C-F) bonds. While a definitive, publicly available, and fully assigned experimental IR spectrum for the free this compound ligand is not readily found in the literature, characteristic vibrational modes for its constituent parts can be predicted based on established spectroscopic data for similar compounds.

The coordination of this compound to a metal center induces noticeable shifts in its vibrational frequencies. These shifts provide valuable insights into the nature and strength of the metal-ligand bond. For instance, in complexes of bis(pentafluorophenyl)mercury (B15195689) with phosphane oxide ligands, the coordination of the P=O group results in a displacement of its stretching frequency (ν(P=O)) to longer wavelengths. rsc.org Similarly, the 'X-sensitive' mode involving C-Hg stretching of the Hg(C₆F₅) group shifts from 812 cm⁻¹ in the free state to 794 cm⁻¹ upon complexation, indicating a weakening of the Hg-C bond. dtic.mil Carbon-fluorine stretching vibrations are typically observed around 1055 and 957 cm⁻¹. dtic.mil

In a broader context, the IR spectra of related compounds offer further clues. For example, in a study involving P(DMA-co-PFPA), the characteristic pentafluorophenyl ester bands were observed at 1780 cm⁻¹ (C=O stretching), 1520 cm⁻¹ (aromatic -C₆F₅ stretching), and 990 cm⁻¹ (C-F stretching). researchgate.net These bands disappeared upon chemical modification, confirming the utility of IR spectroscopy in monitoring reactions involving the pentafluorophenyl group. researchgate.net

The following table summarizes characteristic IR absorption regions for functional groups relevant to this compound and its potential coordination complexes, based on general spectroscopic principles and data from related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H (Alkyl) | Stretching | 2975 - 2850 | General IR Tables |

| C-F (Aryl) | Stretching | 1350 - 1100 | researchgate.net |

| C=C (Aromatic) | Stretching | 1600 - 1450 | General IR Tables |

| P-C | Stretching | 800 - 600 | General IR Tables |

| C₆F₅ | Ring vibrations | ~1520, ~990 | researchgate.net |

This table provides generalized ranges and data from related compounds due to the lack of a specific, published IR spectrum for this compound.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Photophysical Properties of Complexes

The incorporation of this compound as a ligand in metal complexes can significantly influence their photophysical properties, including their electronic absorption (UV-Vis) and emission (luminescence) characteristics. The strong electron-withdrawing nature of the pentafluorophenyl group can modulate the energy levels of the metal-centered and ligand-centered orbitals, thereby affecting the nature of electronic transitions.

Luminescent cyclometalated platinum(II) and gold(I) complexes are of particular interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. The ancillary ligands in these complexes play a crucial role in tuning their emission properties.

Studies on cycloplatinated(II) complexes with various phosphine ligands have shown that these complexes are often luminescent at room temperature, with emission bands typically appearing in the yellow-orange region of the spectrum. mdpi.com The emission is often characterized as having a mixed character of metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT). mdpi.com The electronic properties of the phosphine ligand, such as its electron-donating or -withdrawing ability, can influence the energy of the MLCT transition and, consequently, the emission color and quantum yield. mdpi.com

For instance, in a series of cycloplatinated(II) complexes, the emission properties were found to be dependent on the nature of the phosphine ligand. mdpi.com While specific data for complexes of this compound are scarce in the readily available literature, research on platinum(II) complexes with other pentafluorophenyl-containing ligands provides valuable insights. The introduction of a pentafluorophenyl group can lead to a red-shift in the absorption bands due to a metal-to-ligand charge transfer from the nucleophilic platinum ion. rsc.org

Gold(I)-phosphine complexes are also known for their interesting luminescence properties, which are often influenced by aurophilic (Au···Au) interactions and the nature of the ligands. rsc.org The coordination of phosphine ligands functionalized with chromophores can lead to complexes with tunable phosphorescence and aggregation-induced emission (AIE) properties. rsc.org

The photophysical data for representative metal complexes containing related phosphine ligands are summarized in the table below. It is important to note that these are analogous systems, and the specific properties of this compound complexes may differ.

| Complex Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Emission Character | Reference |

| Cycloplatinated(II) Phosphine Complexes | ~250-300 | ~550 | ³MLCT/³ILCT | mdpi.commdpi.com |

| Luminescent Gold(I) Alkyl Complexes | ~370-400 | ~440-500 | Not specified | acs.org |

| Platinum Supramolecular Squares | ~270-350 | ~420-613 (solvent dependent) | ¹MLCT | mdpi.com |

This table presents data from related phosphine complexes to illustrate general trends, as specific data for this compound complexes are not widely reported.

Conclusion and Future Research Perspectives

Synthesis of Diethyl(pentafluorophenyl)phosphane and its Distinctive Features

The synthesis of unsymmetrical tertiary phosphines such as this compound typically involves the reaction of an organometallic reagent with a halophosphine. A common and effective method is the reaction of a pentafluorophenyl Grignard or organolithium reagent with diethylchlorophosphine. For instance, the lithiation of pentafluorobenzene (B134492) with a strong base like n-butyllithium at low temperatures (e.g., -80 to -50 °C) in a solvent like tetrahydrofuran (B95107) (THF) generates the highly reactive pentafluorophenyllithium intermediate. nih.gov Subsequent addition of diethylchlorophosphine to this intermediate yields the target this compound. This synthetic approach is a standard procedure for creating P-C bonds in organophosphorus chemistry. st-andrews.ac.uk

The most distinctive feature of this compound is its "push-pull" electronic nature. nih.gov The two ethyl groups are classical σ-donors, increasing the electron density on the phosphorus atom. libretexts.orglibretexts.org Conversely, the pentafluorophenyl group is a strong σ- and π-electron-withdrawing group due to the high electronegativity of the fluorine atoms. libretexts.orglibretexts.org This electronic dichotomy influences the ligand's properties in several ways:

Bonding: When coordinated to a metal center, the ethyl groups enhance the σ-donation from the phosphorus lone pair to the metal. libretexts.org Simultaneously, the pentafluorophenyl group can act as a π-acceptor, stabilizing electron-rich metal centers through back-bonding into the σ* orbitals of the P-C(aryl) bond. libretexts.org

This unique electronic balance is critical for its performance in coordination chemistry and catalysis.

Key Findings in Coordination Chemistry and Catalytic Applications

Phosphines are among the most crucial ligands in homogeneous catalysis, and their performance is dictated by their steric and electronic profiles. gessnergroup.comchemistryworld.com While direct studies on this compound are not extensively detailed in the literature, its behavior can be inferred from closely related structures, such as bis(diethylamino)(pentafluorophenyl)phosphane. nih.gov

Coordination Chemistry: This class of "push-pull" phosphine (B1218219) has been shown to coordinate effectively with late transition metals like palladium(II) and copper(I). nih.gov For example, reaction with a palladium(II) precursor can form a square-planar complex, while coordination to copper(I) has also been demonstrated, yielding complexes with different geometries. nih.gov The coordination to a metal center can be monitored by ³¹P NMR spectroscopy, where a coordination shift in the phosphorus signal is observed.

Catalytic Applications: The electronic properties of ligands like this compound make them promising candidates for various catalytic reactions. Electron-rich phosphines are known to facilitate challenging reactions, including palladium-catalyzed cross-coupling reactions. gessnergroup.comnih.gov The balance of electron-donating and -withdrawing groups is crucial for optimizing the steps of the catalytic cycle, such as oxidative addition and reductive elimination. acs.org

A study on the analogous bis(diethylamino)(pentafluorophenyl)phosphane ligand demonstrated its effectiveness in the following applications:

Palladium-catalyzed C-C cross-coupling reactions. nih.gov

Copper-catalyzed 1,3-dipolar cycloadditions ("click" chemistry), which showed remarkable reaction rates at elevated temperatures. nih.gov

These findings suggest that this compound could also serve as an effective ligand in similar transformations, potentially offering a unique reactivity profile due to the specific balance of its diethyl and pentafluorophenyl substituents.

Table 1: Potential Catalytic Applications for this compound Based on Analogous Compounds

| Catalytic Reaction | Metal Center | Role of Ligand | Reference for Analogy |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Balances oxidative addition and reductive elimination. | nih.gov |

| Buchwald-Hartwig Amination | Palladium | Enhances catalytic activity for C-N bond formation. | nih.gov |

| Stille Coupling | Palladium | Facilitates coupling with organotin reagents. | nih.gov |

| "Click" Chemistry (Azide-Alkyne Cycloaddition) | Copper | Stabilizes the active Cu(I) species and promotes catalysis. | nih.gov |

Future Directions in Ligand Design and Exploration of Novel Reactivities

The development of novel phosphine ligands remains a vibrant area of chemical research, driven by the need for more efficient, selective, and sustainable catalytic processes. numberanalytics.comnih.gov

Future Directions in Ligand Design: The structure of this compound serves as a template for further innovation. Future research could focus on:

Steric Tuning: Modifying the alkyl groups (e.g., replacing ethyl with isopropyl or tert-butyl) would systematically alter the ligand's cone angle, a critical parameter for controlling selectivity in catalysis. libretexts.org

Fluorination Pattern: Varying the number and position of fluorine atoms on the aryl ring could fine-tune the electronic properties of the ligand with high precision.

Chiral Derivatives: The introduction of chirality, either on the alkyl chains or through atropisomerism in a related biaryl backbone, could lead to the development of new ligands for asymmetric catalysis. nih.gov The construction of libraries of diverse axially chiral phosphine ligands is a potent strategy in this domain. nih.gov

Exploration of Novel Reactivities: The unique electronic nature of this compound suggests its potential utility in a range of modern chemical transformations:

Challenging Cross-Couplings: Its properties may be well-suited for difficult cross-coupling reactions, such as those involving unactivated aryl chlorides or other less reactive substrates. acs.orgacs.org

Gold Catalysis: Electron-rich phosphines have shown significant promise in gold-catalyzed reactions; the specific electronic balance of this ligand could unlock new reactivity in gold-catalyzed hydroaminations and cyclizations. gessnergroup.com

C-H Activation: The design of ligands for transition metal-catalyzed C-H activation is a major frontier. snnu.edu.cn Exploring the use of complexes bearing this phosphine in such reactions could lead to novel and efficient methods for late-stage functionalization of complex molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diethyl(pentafluorophenyl)phosphane, and how do reaction conditions influence yield?

- Methodology : Two primary routes are documented:

- Route 1 : Bromopentafluorobenzene is reacted with diethylphosphine under inert conditions, yielding ~31% .

- Route 2 : Grignard reagent (pentafluorophenylmagnesium bromide) reacts with diethylchlorophosphine, achieving ~39% yield .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : P NMR is critical for confirming phosphorus coordination (δ ~-10 to -20 ppm). F NMR resolves substituent symmetry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and isotopic patterns.

- Elemental Analysis : Ensures purity (>98%) by matching calculated and observed C/F/P ratios .

- Advanced Quantification : Headspace GC-MS detects trace impurities (e.g., phosphane oxidation products) with a detection limit of 0.001 mg/kg .

Q. What safety protocols are essential when handling this compound?

- Hazards : Air-sensitive, moisture-reactive, and irritant (Xi classification). Use glove boxes or Schlenk lines under nitrogen/argon .

- Storage : Store in amber vials at -20°C to prevent decomposition. Avoid contact with oxidizing agents .

Advanced Research Questions

Q. How does this compound enhance catalytic activity in cross-coupling reactions?

- Mechanistic Role : Acts as a strong σ-donor ligand, stabilizing Pd(0) intermediates in Negishi couplings. The electron-withdrawing pentafluorophenyl group increases oxidative addition rates .

- Case Study : In transmetalation steps, phosphane-free systems show higher reaction rates due to less steric bulk, while excess ligand slows kinetics by forming stable [Pd(Me)(PMePh)] complexes .

Q. How can computational methods resolve contradictions in catalytic data for this compound-based systems?

- DFT Studies : M06 functional calculations model ligand electronic effects. For example, steric parameters (Tolman cone angle) and P chemical shift correlations predict reactivity in frustrated Lewis pairs (FLPs) .

- Data Reconciliation : Compare experimental turnover frequencies (TOFs) with computed activation barriers to identify outliers caused by solvent polarity or trace moisture .

Q. What strategies mitigate phosphane ligand degradation during long-term catalytic cycles?

- Stabilization : Co-ligands like N-heterocyclic carbenes (NHCs) reduce phosphane oxidation.

- In Situ Monitoring : Use operando Raman spectroscopy to detect ligand decomposition products (e.g., phosphine oxides) and adjust reaction conditions dynamically .

Q. How does this compound compare to tris(pentafluorophenyl)borane in FLP systems for H activation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.